molecular formula C10H14N2O B1523974 4-amino-N,N,2-trimethylbenzamide CAS No. 862470-14-2

4-amino-N,N,2-trimethylbenzamide

Cat. No. B1523974
Key on ui cas rn: 862470-14-2
M. Wt: 178.23 g/mol
InChI Key: DPYZPMBEYWHIDM-UHFFFAOYSA-N
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Patent
US08629168B2

Procedure details

A solution of 1.7 g (8.16 mmol) 2,N,N-trimethyl-4-nitro-benzamide in 45 ml MeOH:THF=1:1 is hydrogenated in the presence of 0.2 g 10% Pd/C (Fluka 75990). The reaction mixture is filtered (2 glass fiber filters used) and the filtrate is concentrated in vacuo to afford the crude title compound.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[CH:9][C:3]=1[C:4]([N:6]([CH3:8])[CH3:7])=[O:5].C1COCC1>CO.[Pd]>[NH2:13][C:11]1[CH:10]=[CH:9][C:3]([C:4]([N:6]([CH3:8])[CH3:7])=[O:5])=[C:2]([CH3:1])[CH:12]=1

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
CC1=C(C(=O)N(C)C)C=CC(=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
45 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered (2 glass fiber filters used)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)N(C)C)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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